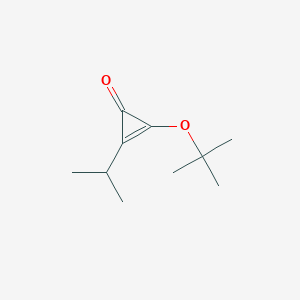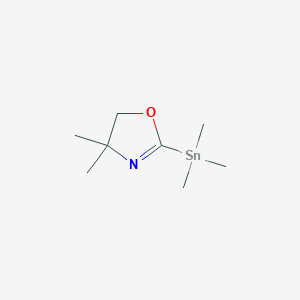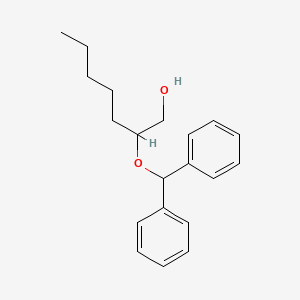
2-(Diphenylmethoxy)heptan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethoxy)heptan-1-OL is an organic compound that belongs to the class of alcohols It features a heptane backbone with a hydroxyl group (-OH) at the first carbon and a diphenylmethoxy group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)heptan-1-OL can be achieved through several methods. One common approach involves the reaction of heptan-1-ol with diphenylmethanol in the presence of an acid catalyst. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of heptan-1-ol attacks the diphenylmethanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethoxy)heptan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Diphenylmethoxy)heptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethoxy)heptan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The diphenylmethoxy group can interact with hydrophobic regions of proteins and other macromolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylmethoxy)ethanol: Similar structure but with a shorter carbon chain.
2-(Diphenylmethoxy)butan-1-OL: Similar structure with a four-carbon chain.
2-(Diphenylmethoxy)pentan-1-OL: Similar structure with a five-carbon chain.
Uniqueness
2-(Diphenylmethoxy)heptan-1-OL is unique due to its specific combination of a heptane backbone and a diphenylmethoxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113628-00-5 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-benzhydryloxyheptan-1-ol |
InChI |
InChI=1S/C20H26O2/c1-2-3-6-15-19(16-21)22-20(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h4-5,7-14,19-21H,2-3,6,15-16H2,1H3 |
Clé InChI |
ISHNBZCEAITGIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CO)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


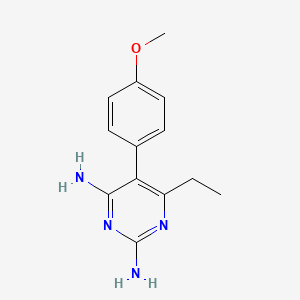
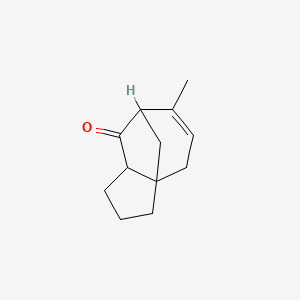
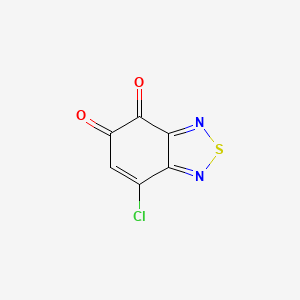
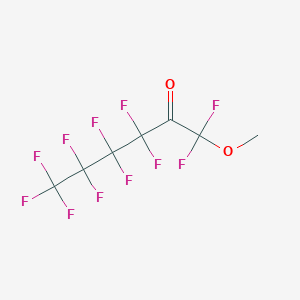
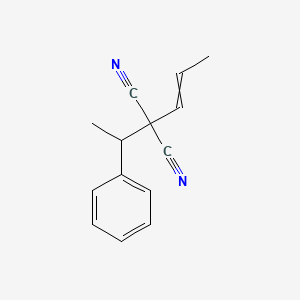
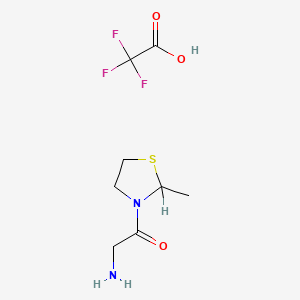
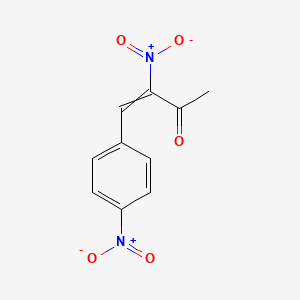
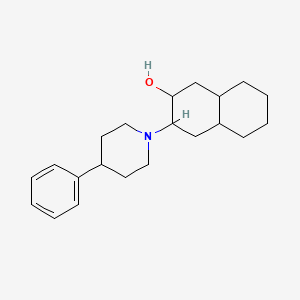

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
